molecular formula C7H13N3O B12863235 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B12863235
M. Wt: 155.20 g/mol
InChI Key: HZGKZWQCPMEJKU-UHFFFAOYSA-N
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Description

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic organic compound It belongs to the class of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and isopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-4-propan-2-yl-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h4-5H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

HZGKZWQCPMEJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)NC(=N1)N

Origin of Product

United States

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